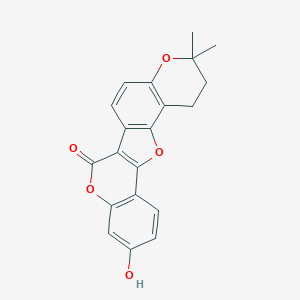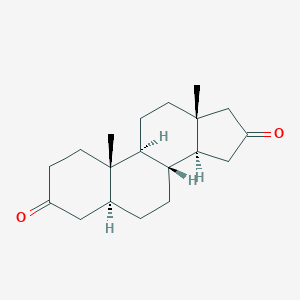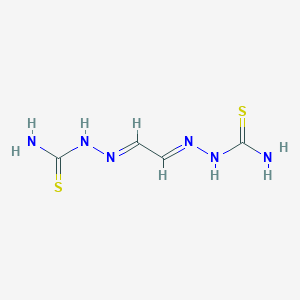
Glyoxal dithiosemicarbazone
Descripción general
Descripción
Carcinostatic Action of Glyoxal Dithiosemicarbazone Derivatives
Glyoxal dithiosemicarbazone and its derivatives have been studied for their inhibitory effects on Sarcoma 180 in Swiss mice. The bis(N4-methylthiosemicarbazones) of various aldehydes showed significant activity, with early or prophylactic treatment leading to a notable reduction in tumor transplants. A potential mechanism involving heavy metal chelation is proposed .
Photometric Determination Using Glyoxal Dithiosemicarbazone
The ability of glyoxal dithiosemicarbazone to form complexes with metals such as silver(I), mercury(II), copper(II), and palladium(II) has been utilized for photometric determination of these elements. The stability constants of these complexes are high, and they can be formed in a wide pH range. This property allows for the selective determination of silver and mercury in the presence of EDTA, despite potential interference from other ions .
Iron Complexation with Bipyridylglyoxal Dithiosemicarbazone
Bipyridylglyoxal dithiosemicarbazone complexes with iron in both its ferrous and ferric states. The resulting complexes exhibit distinct colors and absorption maxima depending on the pH and the oxidation state of iron. These complexes have been studied for quantitative applications, demonstrating the versatility of glyoxal dithiosemicarbazone derivatives in complexation reactions .
Inhibition of Polyamine Biosynthesis
Glyoxal bis(guanylhydrazone), a related compound, has been synthesized and tested for its ability to inhibit polyamine biosynthesis in tumor cells. It acts as a competitive inhibitor of adenosylmethionine decarboxylase and also inhibits diamine oxidase. This compound affects cellular polyamine levels and has potential for use in combination with other drugs to enhance anti-tumor effects .
Structural and Spectral Characterization
The structural and spectral properties of bis{N(4)-alkylthiosemicarbazones} of 1-phenylglyoxal have been elucidated. These studies revealed intramolecular hydrogen bonding and provided insights into the molecular structure of these compounds, which is crucial for understanding their reactivity and potential applications .
Antitumor Activity of Methylglyoxal Bisthiosemicarbazones
New bisthiosemicarbazones of methylglyoxal and their copper(II) complexes have been synthesized and shown to possess antitumor properties with low toxicity. These findings suggest that this class of compounds could be a promising area for the development of new antitumor agents .
Chromogenic Properties in Inorganic TLC
Glyoxal dithiosemicarbazone has been employed as a complexing and chromogenic spray reagent in thin-layer chromatography (TLC) for the systematic separation and identification of cations. The intense and characteristic colors of the metal-GDTS complexes facilitate detection without the need for additional spray reagents .
Aplicaciones Científicas De Investigación
Photometric Determination of Silver and Mercury : Glyoxal dithiosemicarbazone forms hypsochromic complexes with various metals including silver and mercury. These complexes are used for the photometric determination of silver and mercury in the presence of EDTA, enabling the quantitative analysis of these elements (Budesinsky & Švec, 1971).
Carcinostatic Action : It has shown inhibitory action against Sarcoma 180 in Swiss mice, suggesting its potential in chemotherapy applications. Derivatives of glyoxal dithiosemicarbazone were also found to be significant, with early or prophylactic treatment leading to a marked incidence of "non-takes" of tumor transplants (French & Freedlander, 1958).
Chromogenic Spray Reagent in Inorganic TLC : Glyoxal dithiosemicarbazone has been utilized as a complexing and chromogenic spray reagent in Thin Layer Chromatography (TLC) for the systematic identification of cations. Its intense and characteristic colors of metal complexes make it suitable for this application (Johri et al., 1979).
Bovine Petechial Fever Chemotherapy : A dithiosemicarbazone was used effectively in the treatment of bovine petechial fever in experimental cattle and sheep, showing a more efficacious outcome compared to other drugs (Snodgrass, 1976).
Toxicity Studies in Cattle : Research has also been done on the toxicity of alpha-ethoxyethylglyoxal dithiosemicarbazone in cattle, highlighting the importance of understanding the side effects and limitations of chemical compounds in veterinary applications (Adams & Kuttler, 1970).
Luminescent Copper(I) Polymer and Thermochromic Behavior : A study on an organic–inorganic hybrid heterobridging luminescent copper(I) polymer involving glyoxal-dithiosemicarbazone displayed not only strong luminescence but also interesting thermochromic behavior (Li et al., 2011).
Inhibition of Polyamine Biosynthesis in Tumor Cells : Glyoxal bis(guanylhydrazone), a derivative of glyoxal dithiosemicarbazone, was found to be a powerful inhibitor of adenosylmethionine decarboxylase, impacting the biosynthesis of polyamines and spermidine in tumor cells, which indicates its potential in cancer treatment (Seppänen et al., 1984).
HIV Replication Inhibition : Bis(thiosemicarbazonate)gold(III) complexes involving glyoxal were synthesized and tested for activity against HIV. Certain complexes demonstrated significant inhibition of viral infection, marking a potential for inclusion in anti-HIV drug strategies (Fonteh et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
[(E)-[(2E)-2-(carbamothioylhydrazinylidene)ethylidene]amino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6S2/c5-3(11)9-7-1-2-8-10-4(6)12/h1-2H,(H3,5,9,11)(H3,6,10,12)/b7-1+,8-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKLDUBXTMDNMW-FACPPWRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NNC(=S)N)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/NC(=S)N)\C=N\NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429598 | |
| Record name | Glyoxal dithiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyoxal dithiosemicarbazone | |
CAS RN |
1072-12-4 | |
| Record name | NSC22181 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glyoxal dithiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glyoxal dithiosemicarbazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



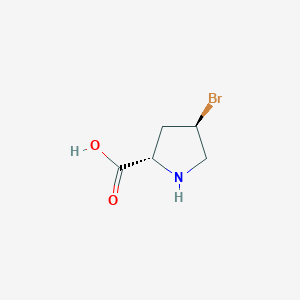

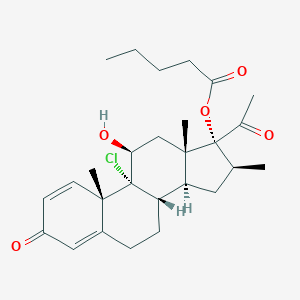
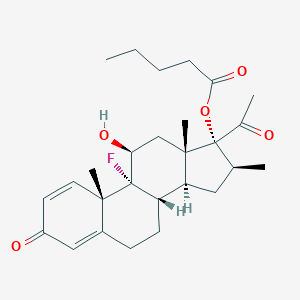
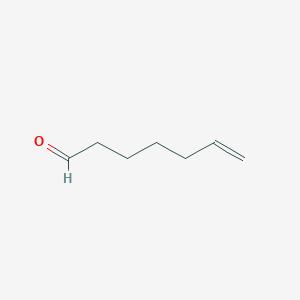
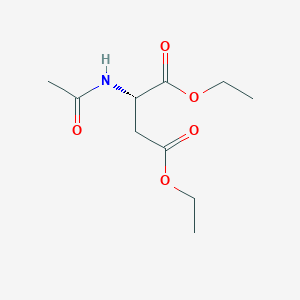
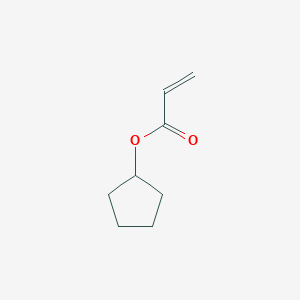
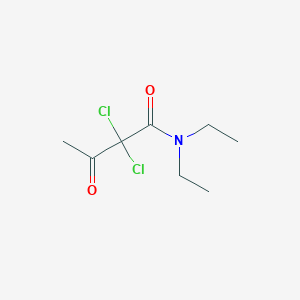
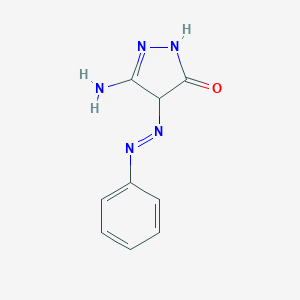
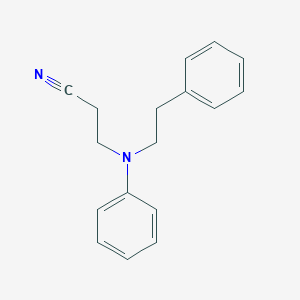
![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)
